1,1,2,3-Tetrachloropropene (commonly designated as HCO-1230xa) is a highly reactive, heavily substituted allylic chloride and a critical C3 building block in industrial organohalogen synthesis [1]. Characterized by a boiling point of approximately 167°C and a density of 1.54 g/cm³, this specific isomer is predominantly utilized as a direct precursor in the manufacture of fourth-generation, ultra-low Global Warming Potential (GWP) hydrofluoroolefin (HFO) refrigerants and complex thiocarbamate agrochemicals . From a procurement perspective, sourcing high-purity 1,1,2,3-tetrachloropropene allows chemical manufacturers to bypass hazardous, multi-step on-site chlorination and dehydrochlorination workflows, directly enabling the regioselective synthesis of high-value downstream targets such as 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) and the herbicide Triallate.
Substituting 1,1,2,3-tetrachloropropene with generic chlorinated propanes or other tetrachloropropene isomers (such as 1,1,3,3-tetrachloropropene / 1230za or 2,3,3,3-tetrachloropropene / 1230xf) fundamentally disrupts downstream application-critical performance [1]. In refrigerant manufacturing, the position of the double bond and chlorine atoms dictates the final fluorination product; using the 1,1,3,3-isomer yields 1-chloro-3,3,3-trifluoropropene (1233zd), which cannot be used to produce the automotive refrigerant HFO-1234yf. Furthermore, attempting to use the 2,3,3,3-isomer as a cheaper substitute requires an on-site allylic rearrangement using Lewis acid catalysts (e.g., FeCl3), which introduces severe thermal risks—including exothermic temperature spikes of ≥80°C—and necessitates complex downstream filtration to prevent iron hydroxide contamination in the final product [2]. Therefore, procuring the exact 1,1,2,3-isomer is a strict requirement for both regiochemical fidelity and process safety.
The structural arrangement of 1,1,2,3-tetrachloropropene (1230xa) is mandatory for the production of fourth-generation refrigerants. Under gas-phase catalytic fluorination with HF over a fluorinated Cr2O3 catalyst, 1230xa yields >95% HCFO-1233xf (2-chloro-3,3,3-trifluoropropene), the direct precursor to HFO-1234yf. In contrast, the closely related isomer 1,1,3,3-tetrachloropropene (1230za) yields HCFO-1233zd (1-chloro-3,3,3-trifluoropropene) [1]. This 100% shift in regioselectivity dictates the viability of the entire synthetic pathway.
| Evidence Dimension | Fluorination Product Regioselectivity |
| Target Compound Data | 1230xa yields HCFO-1233xf (C2-chlorine retention) |
| Comparator Or Baseline | 1230za yields HCFO-1233zd (C1-chlorine retention) |
| Quantified Difference | Complete shift in the position of the retained halogen, determining the final HFO isomer. |
| Conditions | Gas-phase catalytic fluorination with HF over fluorinated Cr2O3 catalyst |
Procuring the exact 1230xa isomer is physically mandatory to synthesize the fourth-generation automotive refrigerant HFO-1234yf.
Manufacturers often consider starting with 2,3,3,3-tetrachloropropene and isomerizing it on-site to 1,1,2,3-tetrachloropropene. However, this allylic rearrangement requires 5 to 400 ppm of anhydrous ferric chloride (FeCl3) and generates a highly exothermic reaction capable of causing temperature spikes of 80°C or higher [1]. By procuring pre-synthesized 1,1,2,3-tetrachloropropene, buyers eliminate this thermal hazard entirely and avoid the need to filter out iron catalyst, which otherwise precipitates as ferric hydroxide and contaminates downstream reactions.
| Evidence Dimension | Process Temperature Exotherm and Catalyst Load |
| Target Compound Data | 0°C process exotherm, 0 ppm FeCl3 required (ready to use) |
| Comparator Or Baseline | On-site isomerization of 2,3,3,3-Tetrachloropropene requires 5-400 ppm FeCl3 and yields an ≥80°C exotherm |
| Quantified Difference | Eliminates an ≥80°C temperature spike and up to 400 ppm of iron catalyst contamination. |
| Conditions | Industrial scale allylic rearrangement prior to downstream coupling |
Direct procurement improves reactor safety profiles and prevents heavy metal contamination in sensitive downstream formulations.
In the synthesis of the herbicide Triallate, 1,1,2,3-tetrachloropropene serves as the direct electrophile. It undergoes a single-step coupling with diisopropylamine and carbonyl sulfide at 0-65°C, achieving yields of approximately 70% . If a buyer instead procures an early-stage precursor like 1,2,3-trichloropropane, the workflow requires at least four additional hazardous steps (chlorination, multiple dehydrochlorinations, and isomerization) with compounding yield losses and the need to handle toxic chlorine gas on-site.
| Evidence Dimension | Synthesis Steps and Operational Complexity |
| Target Compound Data | 1-step liquid-phase coupling (~70% yield) |
| Comparator Or Baseline | 1,2,3-Trichloropropane requires ≥4 steps involving hazardous gas-phase chlorination |
| Quantified Difference | Eliminates 3 hazardous reaction steps and bypasses on-site chlorine gas handling. |
| Conditions | Triallate synthesis at 0-65°C |
Allows agrochemical manufacturers to streamline operations, reduce facility hazard classifications, and maximize throughput.
1,1,2,3-Tetrachloropropene is the right choice for fluorochemical manufacturers producing HFO-1234yf (2,3,3,3-tetrafluoropropene). Because of its specific halogenation pattern, it acts as the direct precursor to HCFO-1233xf, ensuring the correct regiochemistry is maintained during the critical HF-catalyzed gas-phase fluorination step [1].
For industrial pesticide producers, this compound is the optimal electrophilic building block for synthesizing Triallate, a selective thiocarbamate herbicide. Procuring this specific isomer allows facilities to execute a direct, single-step coupling with diisopropylamine and carbonyl sulfide, bypassing the need for hazardous on-site chlorination infrastructure .
In advanced materials research, 1,1,2,3-tetrachloropropene is utilized to synthesize specialty halogenated olefins. Its highly substituted, reactive double bond makes it an ideal starting material for creating custom fluoropolymers and resins that require specific thermal stability and chemical resistance profiles downstream of the initial fluorination [1].
Irritant;Environmental Hazard